molecular formula C9H8N2O2 B1317532 methyl 1H-benzo[d]imidazole-4-carboxylate CAS No. 37619-25-3

methyl 1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B1317532
CAS No.: 37619-25-3
M. Wt: 176.17 g/mol
InChI Key: UZMYAXZLWVFGBD-UHFFFAOYSA-N
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Description

Methyl 1H-benzo[d]imidazole-4-carboxylate is a chemical compound with the CAS Number: 37619-25-3 and a molecular weight of 176.17 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a carboxylate group. The benzimidazole ring is a fused ring structure that includes a benzene ring and an imidazole ring . The linear formula of this compound is C9H8N2O2 .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a boiling point of 416.2°C at 760 mmHg . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Crystal Structure Analysis and Derivative Synthesis

One study reports on the crystal and molecular structures of a derivative of methyl 1H-benzo[d]imidazole-4-carboxylate, obtained as a side product during the synthesis of an antitubercular agent. This highlights its importance in the structural analysis and development of potential therapeutic agents (Richter et al., 2023).

Catalysis and Green Chemistry

A catalytic application involved the synthesis of medicinally important compounds using di-n-butyl ammonium chlorosulfonate ionic liquids under solvent-free conditions and ultrasound irradiation. This method emphasizes the compound's role in facilitating efficient, green chemical reactions (Reddy et al., 2016).

Novel Synthesis Approaches

Research also covers a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach for synthesizing functionalized benzimidazoimidazoles, showcasing innovative synthetic methodologies leveraging the compound (Veltri et al., 2018).

Corrosion Inhibition

Another study assessed the use of benzimidazole derivatives for corrosion inhibition in mild steel, indicating the compound's utility in materials science and engineering applications (Ammal et al., 2018).

Development of Bioactive Molecules

Efforts in bioactive molecule development include the design and synthesis of bis-benzimidazole compounds with potential anticancer activity, underlining the compound's relevance in medicinal chemistry research (Rashid, 2020).

Antimicrobial Agent Synthesis

The synthesis of novel hybrid molecules incorporating benzimidazole for antimicrobial applications reflects the compound's importance in addressing microbial resistance and developing new therapeutic agents (Shruthi et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Properties

IUPAC Name

methyl 1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-3-2-4-7-8(6)11-5-10-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMYAXZLWVFGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566262
Record name Methyl 1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37619-25-3
Record name Methyl 1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37619-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ester 2 (1.7 g, 10.2 mmol), triethyl orthoformate (2.5 mL) and p-toluenesulfonic acid (10 mg) were mixed in “Performance Fluid” (3M Co., 40 mL) and refluxed with reversed Dean-Stark trap at 90° C. for 3 h. The reaction mixture was cooled to room temperature and the solid formed was filtered, washed with hexanes and dried to give 1.65 g (92%) of pure 3: 1H NMR (DMSO-d6) δ 12.59 (br.s, 1H), 8.32 (s, 1H), 7.97 (d, 1H, J=8.0 Hz), 7.86 (d, 1H, J=6.5 Hz) 7.32 (t1, 1H, J=8.0 Hz), 3.95 (s, 3H).
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of methyl 2-amino-3-nitrobenzoate (1.0 g) in formic acid (>87%) was added 5% palladium on carbon (100 mg) and the suspension was heated with stirring at 100° C. for 23 hours. After the reaction mixture was cooled to room temperature, the catalyst was filtered off on celite, and the mother liquor was concentrated in vacuo. The residual solid was washed with diethyl ether under stirring, the solid was collected by filtration to obtain the titled compound (872 mg) as a colorless powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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